molecular formula C8H14O2 B2729016 1-(Propan-2-yl)cyclobutane-1-carboxylic acid CAS No. 610791-04-3

1-(Propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2729016
CAS No.: 610791-04-3
M. Wt: 142.198
InChI Key: SYMNQUKYWUCGFP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is also known by its IUPAC name, 1-isopropylcyclobutanecarboxylic acid. This compound is characterized by a cyclobutane ring substituted with an isopropyl group and a carboxylic acid group. It is a white powder with a molecular weight of 142.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of a suitable precursor, such as 1-(propan-2-yl)cyclobutanol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Propan-2-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The isopropyl group may enhance the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-(Propan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.

    1-(Propan-2-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring.

    1-(Propan-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

Uniqueness: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring affects its reactivity and stability, making it a valuable compound for studying ring strain effects in organic chemistry .

Properties

IUPAC Name

1-propan-2-ylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMNQUKYWUCGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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